molecular formula C21H21F3N6O2 B1669358 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione CAS No. 752222-83-6

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

Cat. No.: B1669358
CAS No.: 752222-83-6
M. Wt: 446.4 g/mol
InChI Key: KOYXXLLNCXWUNF-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

CVT-6883 interacts with the A2B adenosine receptor, showing high affinity and selectivity . It has a Ki value of 22 nM for the A2B receptor, and is selective over adenosine A1, A2A, and A3 receptors .

Cellular Effects

CVT-6883 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity in a mouse model of allergic asthma . Furthermore, it has been reported to decrease fibrosis in the non-infarct zone, improve ejection fractions, and reduce ventricular tachycardia in a rat model of myocardial infarction .

Molecular Mechanism

CVT-6883 exerts its effects at the molecular level primarily through its antagonistic action on the A2B adenosine receptor . By binding to this receptor, CVT-6883 can inhibit the activation of certain signaling pathways, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, CVT-6883 has been shown to have long-term effects on cellular function. For example, treatment with CVT-6883 led to decreased lung inflammation and a reduction in alveolar macrophages, lymphocytes, neutrophils, and eosinophils in a mouse model of allergic asthma .

Dosage Effects in Animal Models

In animal models, the effects of CVT-6883 have been shown to vary with different dosages. For instance, in a mouse model of allergic asthma, CVT-6883 at a dosage of 6 mg/kg was found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity .

Transport and Distribution

Given its molecular properties and its interaction with the A2B adenosine receptor, it is likely that CVT-6883 can be distributed throughout the body and reach various tissues where the A2B adenosine receptor is expressed .

Subcellular Localization

Given its interaction with the A2B adenosine receptor, it is likely that CVT-6883 localizes to the cell membrane, where the A2B adenosine receptor is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

CVT-6883, also known as GS-6201, is synthesized through a series of chemical reactions involving the formation of a xanthine derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of CVT-6883 involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The production process is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

CVT-6883 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CVT-6883 with modified pharmacological properties. These derivatives are often used in research to study the structure-activity relationship of the compound .

Scientific Research Applications

Comparison with Similar Compounds

CVT-6883 is compared with other selective adenosine A2B receptor antagonists, including:

CVT-6883 stands out due to its favorable pharmacokinetic properties, including a half-life of 4 hours and good oral bioavailability. It has demonstrated efficacy in preclinical models of asthma and fibrosis, making it a promising candidate for further development .

Properties

IUPAC Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYXXLLNCXWUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752222-83-6
Record name CVT-6883
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-6883
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CVT-6883
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
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3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
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3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Reactant of Route 4
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Reactant of Route 5
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
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3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

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